![molecular formula C20H24N2O4S B2470908 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954713-59-8](/img/structure/B2470908.png)
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
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Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as EPPS, is a chemical compound that has gained significant attention in scientific research. EPPS is a sulfonamide-based molecule that has been widely used in various biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Synthesis and Structural Characterization
Sulfonamide derivatives, including those similar to the specified compound, have been synthesized and structurally characterized for various purposes, including as intermediates in drug development. For instance, derivatives have been evaluated for their potential as antiviral agents, particularly against HIV, showcasing the role of sulfonamides in medicinal chemistry (Cheng De-ju, 2015).
Computational Study and Molecular Dynamics
Computational studies and molecular dynamic simulations of sulfonamide molecules offer insights into their structural and electronic properties, aiding in the design of compounds with desired biological activities. Such studies include the analysis of vibrational wave numbers and local reactivity descriptors, which are critical for understanding the interaction of these molecules with biological targets (P. Murthy et al., 2018).
Corrosion Inhibition
Research has also focused on the application of piperidine derivatives of sulfonamides in corrosion inhibition, particularly for the protection of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to predict the efficiency of these inhibitors, which is crucial for their application in industrial processes (S. Kaya et al., 2016).
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-8-6-17(7-9-18)22-14-16(12-20(22)23)13-21-27(24,25)19-10-4-15(2)5-11-19/h4-11,16,21H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXUDWXKUUEALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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